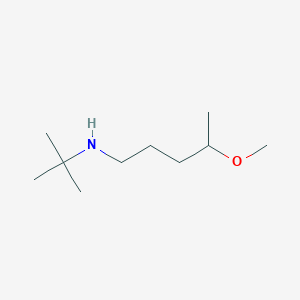
n-(Tert-butyl)-4-methoxypentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Tert-butyl)-4-methoxypentan-1-amine: is an organic compound that features a tert-butyl group, a methoxy group, and an amine group attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction with tert-butylamine: One common method involves the reaction of tert-butylamine with 4-methoxypentan-1-ol under suitable conditions. This reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups.
Ritter Reaction: Another method involves the Ritter reaction, where tert-butyl alcohol reacts with nitriles in the presence of an acid catalyst to form the desired amine.
Industrial Production Methods: Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Cu(OTf)2 can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to a primary amine or even further to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of various substituted pentane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Medicine:
Drug Development: The compound’s amine group makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor agonists.
Industry:
Material Science: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which n-(Tert-butyl)-4-methoxypentan-1-amine exerts its effects involves interactions with various molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes or receptors. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
n-(Tert-butyl)-4-methoxypentan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
n-(Tert-butyl)-4-methoxypentane: Lacks the amine group, making it less reactive in certain chemical reactions.
n-(Tert-butyl)-4-methoxyhexan-1-amine: Similar structure but with an additional carbon in the backbone.
Uniqueness: n-(Tert-butyl)-4-methoxypentan-1-amine is unique due to the combination of its functional groups, which provide a balance of steric hindrance and reactivity. This makes it a versatile compound in various chemical and biological applications .
Propiedades
Fórmula molecular |
C10H23NO |
|---|---|
Peso molecular |
173.30 g/mol |
Nombre IUPAC |
N-tert-butyl-4-methoxypentan-1-amine |
InChI |
InChI=1S/C10H23NO/c1-9(12-5)7-6-8-11-10(2,3)4/h9,11H,6-8H2,1-5H3 |
Clave InChI |
PMUHLOUWSRRNSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCNC(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





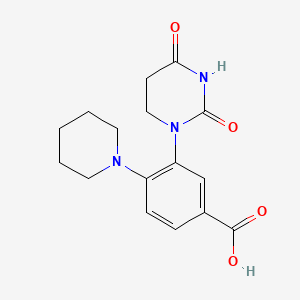
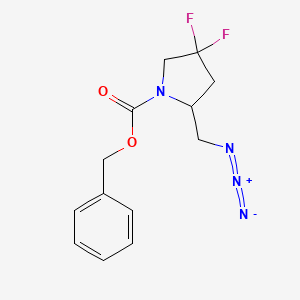
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
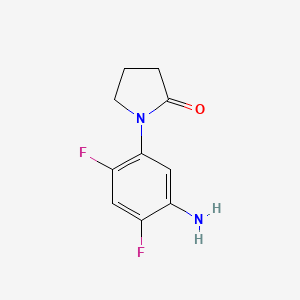




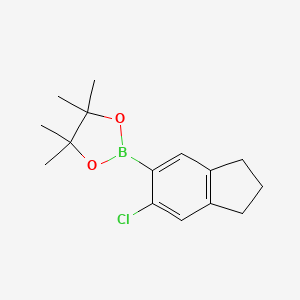
![5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid](/img/structure/B13491424.png)

